molecular formula C6H4INO2 B591218 4-Iodonitrobenzene-13C6 CAS No. 1216468-84-6

4-Iodonitrobenzene-13C6

Cat. No.: B591218
CAS No.: 1216468-84-6
M. Wt: 254.962
InChI Key: SCCCFNJTCDSLCY-IDEBNGHGSA-N
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Description

4-Iodonitrobenzene-13C6 is a labeled isotope of 4-Iodonitrobenzene, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in research applications, particularly in the fields of organic synthesis and isotope labeling. The molecular formula of this compound is 13C6H4INO2, and it has a molecular weight of 254.96 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodonitrobenzene-13C6 typically involves the iodination of nitrobenzene-13C6The reaction conditions often involve the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the isotopic purity of 99% carbon-13 .

Chemical Reactions Analysis

Types of Reactions

4-Iodonitrobenzene-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Iodonitrobenzene-13C6 is widely used in scientific research, including:

    Organic Synthesis: As a building block for the synthesis of complex organic molecules.

    Isotope Labeling: In studies involving metabolic pathways, reaction mechanisms, and environmental pollutant tracking.

    Proteomics Research: As a biochemical tool for studying protein interactions and functions.

    Material Science: In the development of new materials with specific isotopic compositions

Mechanism of Action

The mechanism of action of 4-Iodonitrobenzene-13C6 depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis of chemical processes. The presence of carbon-13 isotopes allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Properties

IUPAC Name

1-iodo-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCCFNJTCDSLCY-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745946
Record name 1-Iodo-4-nitro(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.962 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216468-84-6
Record name 1-Iodo-4-nitro(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216468-84-6
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